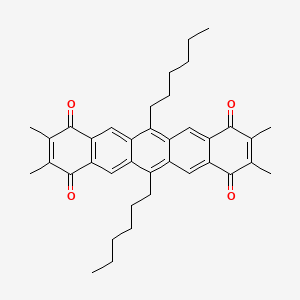
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione: is an organic compound belonging to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione can be achieved through a one-step procedure. This involves the oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol using Frémy’s salt (potassium nitrosodisulfonate) as the oxidizing agent . The reaction is typically carried out in an aqueous medium at room temperature, yielding the desired quinone in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale quinone synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: It can be reduced back to its corresponding diol, 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, using reducing agents like sodium borohydride.
Substitution: The methyl groups on the naphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Frémy’s salt, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Higher oxidation state quinones.
Reduction: Corresponding diols.
Substitution: Functionalized naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a photoinitiator in polymer chemistry due to its ability to generate free radicals upon exposure to light . This property makes it valuable in the synthesis of various polymers and copolymers.
Biology and Medicine: Quinones, in general, are studied for their potential biological activities, including anticancer and antimicrobial properties. The specific applications of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione in biology and medicine are still under investigation.
Industry: In the industrial sector, the compound’s photoinitiating properties are harnessed in the production of coatings, adhesives, and inks. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione as a photoinitiator involves the absorption of light energy, leading to the formation of excited states. These excited states can then undergo homolytic cleavage to generate free radicals, which initiate polymerization reactions . The molecular targets and pathways involved in its biological activities are not fully elucidated but are believed to involve redox cycling and interaction with cellular macromolecules.
Vergleich Mit ähnlichen Verbindungen
3,5-Di-tert-butyl-o-benzoquinone: Another quinone with similar photoinitiating properties.
2,3,5,6-Tetramethyl-1,4-benzoquinone: A structurally related compound with different substitution patterns.
Uniqueness: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione is unique due to its specific tetramethyl substitution, which enhances its stability and reactivity as a photoinitiator. This makes it particularly valuable in applications requiring efficient and controlled radical generation.
Eigenschaften
CAS-Nummer |
116393-12-5 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2,3-dione |
InChI |
InChI=1S/C14H18O2/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
XWCYUORBCXADRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C2=CC(=O)C(=O)C=C21)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
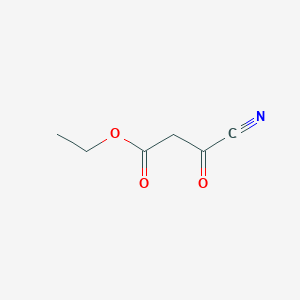
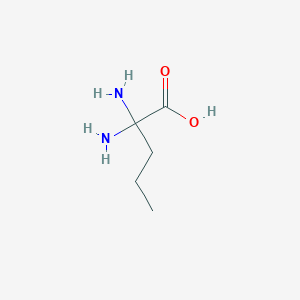
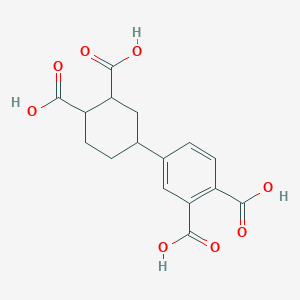
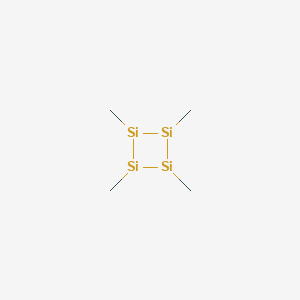
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)




